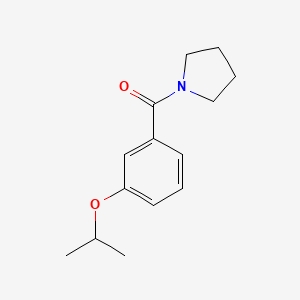![molecular formula C23H16N2O B5883057 4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile](/img/structure/B5883057.png)
4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile is an organic compound characterized by its unique structure, which includes a benzyloxy group and a cyanoethenyl group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenated benzene derivative under basic conditions to form the benzyloxy intermediate.
Coupling reaction: The benzyloxy intermediate is then coupled with a cyanoethenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and cyanoethenyl groups play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(benzyloxy)phenyl acetic acid
- 4-(benzyloxy)-N’-{(E)-[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylidene}benzohydrazide
Uniqueness
4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile is unique due to its combination of a benzyloxy group and a cyanoethenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Eigenschaften
IUPAC Name |
4-[(E)-1-cyano-2-(4-phenylmethoxyphenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c24-15-19-6-10-21(11-7-19)22(16-25)14-18-8-12-23(13-9-18)26-17-20-4-2-1-3-5-20/h1-14H,17H2/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAVONWNLKCFOI-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)


![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)


![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide](/img/structure/B5883047.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)

![ethyl 4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5883082.png)

![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
